6-bromo-N-methoxy-N-methylhexa-2,4-dienamide
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Overview
Description
6-Bromo-N-methoxy-N-methylhexa-2,4-dienamide is a chemical compound with the molecular formula C8H9BrN2O2. It is known for its unique structure, which includes a bromine atom, a methoxy group, and a methyl group attached to a hexa-2,4-dienamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-methoxy-N-methylhexa-2,4-dienamide typically involves the bromination of a suitable precursor followed by the introduction of methoxy and methyl groups. One common method involves the reaction of 2,4-hexadienamide with bromine in the presence of a catalyst to introduce the bromine atom at the 6th position. This is followed by methylation and methoxylation reactions to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-methoxy-N-methylhexa-2,4-dienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Bromo-N-methoxy-N-methylhexa-2,4-dienamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-bromo-N-methoxy-N-methylhexa-2,4-dienamide involves its interaction with specific molecular targets and pathways. The bromine atom and functional groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N-methoxy-N-methylnicotinamide: Similar in structure but with a different backbone.
6-Bromo-N-methoxy-N-methylpyridine-3-carboxamide: Another related compound with a pyridine ring
Uniqueness
6-Bromo-N-methoxy-N-methylhexa-2,4-dienamide is unique due to its hexa-2,4-dienamide backbone, which imparts distinct chemical and biological properties.
Properties
CAS No. |
920504-63-8 |
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Molecular Formula |
C8H12BrNO2 |
Molecular Weight |
234.09 g/mol |
IUPAC Name |
6-bromo-N-methoxy-N-methylhexa-2,4-dienamide |
InChI |
InChI=1S/C8H12BrNO2/c1-10(12-2)8(11)6-4-3-5-7-9/h3-6H,7H2,1-2H3 |
InChI Key |
LXTOABAMDUQRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C=CC=CCBr)OC |
Origin of Product |
United States |
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